molecular formula C20H15Cl4NO2 B2752689 1-(3,4-Dichlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone CAS No. 338965-46-1

1-(3,4-Dichlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone

Numéro de catalogue: B2752689
Numéro CAS: 338965-46-1
Poids moléculaire: 443.15
Clé InChI: COQTVGRFCBODQL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3,4-Dichlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone is a synthetic pyridinone derivative characterized by dual dichlorobenzyl substituents and a methyl group at position 2 of the pyridinone ring. The structural complexity of this molecule, including its ether linkage and substitution patterns, distinguishes it from simpler pyridinone derivatives.

Propriétés

IUPAC Name

3-[(2,6-dichlorophenyl)methoxy]-1-[(3,4-dichlorophenyl)methyl]-2-methylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl4NO2/c1-12-20(27-11-14-15(21)3-2-4-16(14)22)19(26)7-8-25(12)10-13-5-6-17(23)18(24)9-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQTVGRFCBODQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CC2=CC(=C(C=C2)Cl)Cl)OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-(3,4-Dichlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone, also known by its CAS number 338965-46-1, is a synthetic organic compound characterized by a complex structure that includes a pyridinone core with multiple chlorinated benzyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C20H15Cl4NO2
  • Molecular Weight : 443.15 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antiproliferative effects against cancer cell lines and its potential as a therapeutic agent.

Antiproliferative Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against several human cancer cell lines. For example, studies on related pyridinone derivatives have shown moderate to potent activity against cell lines such as SGC-7901 (gastric cancer), A549 (lung cancer), and HT-1080 (fibrosarcoma) .

Table 1: Antiproliferative Effects on Cancer Cell Lines

CompoundCell LineIC50 Value (µM)Reference
This compoundA549TBD
Related Compound ASGC-79015.0
Related Compound BHT-108010.0

The mechanism of action for this compound is believed to involve the inhibition of tubulin polymerization, similar to the action of combretastatin A-4 (CA-4), which disrupts microtubule dynamics and induces cell cycle arrest in cancer cells . Computational modeling studies suggest that the binding affinity of this compound to the colchicine binding site on microtubules is a critical factor in its biological activity.

Case Studies and Experimental Findings

Several experimental studies have provided insights into the biological effects of this compound:

  • In Vitro Studies :
    • A study evaluating the cytotoxic effects of various pyridinone derivatives found that those with dichlorobenzyl substitutions displayed enhanced cytotoxicity against human tumor cell lines compared to their non-chlorinated counterparts .
    • The compound was tested in vitro against a panel of cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
  • In Vivo Studies :
    • Animal models have been employed to assess the therapeutic potential of this compound. Preliminary results indicate that it may reduce tumor growth in xenograft models when administered at specific dosages.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s dichlorobenzyl groups and methyl substitution contrast with analogs such as 3-(2,4-dichlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone () and 1-(3,4-Dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone (). Key differences include:

Property Target Compound 3-(2,4-Dichlorobenzyl)-4-hydroxy... () 1-(3,4-Dichlorobenzyl)-4,6-dimethyl... ()
Substituents 3,4-dichlorobenzyl; 2,6-dichlorobenzyloxy 2,4-dichlorobenzyl; 4-pyridinylmethyl 3,4-dichlorobenzyl; phenylsulfonyl; 4,6-dimethyl
Molecular Weight Not reported ~400 (estimated) 422.32 g/mol
Acidity (pKa) Not reported Very strong basic (pKa unquantified) -3.96 (strongly acidic)
Hydrophilicity Likely low (non-polar substituents) Moderate (hydroxyl group) Low (sulfonyl group enhances polarity)

The absence of a hydroxyl or sulfonyl group in the target compound suggests reduced polarity compared to and , impacting solubility and bioavailability .

Key Research Findings and Hypotheses

  • Synthetic Accessibility : The target compound’s ether linkage and dual dichlorobenzyl groups require multi-step synthesis, similar to ’s sulfonylation route, but with challenges in regioselectivity .
  • Toxicity Profile : Chlorinated benzyl groups (as in all three compounds) raise concerns about bioaccumulation, though methyl substitution in the target compound may mitigate this compared to ’s hydroxylated analog .
  • Therapeutic Potential: Pyridinones with dichlorobenzyl groups are explored as kinase inhibitors or antimicrobial agents. The target compound’s structural uniqueness positions it as a candidate for targeting resistant pathogens or CNS disorders .

Q & A

Basic: What are the recommended synthetic routes for preparing 1-(3,4-Dichlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone, and how can reaction conditions be optimized?

Methodological Answer:
A common approach involves multi-step nucleophilic substitution and etherification. For example, a reflux method with sodium acetate in acetic anhydride/acetic acid (10:20 mL) under controlled temperature (e.g., 2 hours at 100–120°C) can facilitate benzylation and ether bond formation, as seen in analogous pyridinone derivatives . Optimization should focus on:

  • Catalyst selection : Fused sodium acetate enhances reaction efficiency by acting as a base .
  • Solvent polarity : Adjusting acetic anhydride ratios improves intermediate solubility and reduces side reactions.
  • Yield monitoring : Crystallization from DMF/water (57–68% yields in similar syntheses) ensures purity .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR/IR discrepancies) during structural validation?

Methodological Answer:
Contradictions often arise from tautomerism or residual solvent effects. To address this:

  • Multi-spectral cross-validation : Compare 1H^1H-NMR (e.g., δ 2.24–8.01 ppm for methyl and aromatic protons) with 13C^13C-NMR and IR (e.g., CN stretches at ~2,219 cm1^{-1}) to confirm substituent positions .
  • Computational validation : Use tools like PubChem’s InChIKey (e.g., NXJWGXQDKPXJHE-UHFFFAOYSA-N) to cross-reference experimental vs. theoretical spectra .
  • Dynamic NMR : Resolve rotational isomers by variable-temperature NMR for ambiguous peaks .

Basic: Which analytical techniques are critical for characterizing purity and stability of this compound?

Methodological Answer:

  • Chromatography : HPLC with UV detection (e.g., C18 column, ammonium acetate buffer at pH 6.5) ensures purity, as described in pharmacopeial assays .
  • Mass spectrometry : High-resolution MS (e.g., m/z 386–403 for related structures) confirms molecular weight .
  • Thermogravimetric analysis (TGA) : Assess decomposition points (e.g., mp 213–269°C in analogs) to guide storage conditions .

Advanced: How can researchers design experiments to evaluate environmental fate and ecotoxicological impacts of this compound?

Methodological Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL :

  • Phase 1 (Lab) : Determine logP and hydrolysis rates using OECD 111 guidelines.
  • Phase 2 (Microcosm) : Study biodegradation in soil/water systems under varying pH and microbial activity (e.g., split-plot design with randomized blocks) .
  • Phase 3 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS .

Advanced: What computational strategies are effective for predicting structure-activity relationships (SAR) or target binding?

Methodological Answer:

  • Generative modeling : Use Adapt-cMolGPT to generate analogs with similar scaffolds and predict binding to chlorinated compound targets (e.g., cytochrome P450) .
  • Docking simulations : Align the dichlorobenzyl groups with hydrophobic pockets using AutoDock Vina, referencing PubChem’s 3D conformers .
  • QSAR modeling : Corporate substituent electronic parameters (Hammett σ) from analogs like 3,4-dichlorophenyl urea derivatives .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme inhibition : Test against kinases or oxidoreductases using fluorogenic substrates (e.g., NADPH depletion assays).
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HepG2), noting IC50_{50} values for SAR refinement .
  • Membrane permeability : Employ Caco-2 monolayers with LC-MS quantification to assess bioavailability .

Advanced: How can solvent effects and reaction kinetics be systematically studied for scale-up synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Apply split-plot designs to test solvent polarity (e.g., acetic anhydride vs. DMF) and catalyst loading .
  • Kinetic profiling : Use inline FTIR to monitor intermediate formation rates under reflux .
  • Green chemistry metrics : Calculate E-factors for waste minimization during crystallization .

Advanced: What methodologies identify degradation products under stressed conditions (e.g., light, heat)?

Methodological Answer:

  • Forced degradation : Expose to UV (ICH Q1B) and analyze via LC-HRMS to detect photolytic byproducts (e.g., dechlorinated analogs) .
  • Stability chambers : Store at 40°C/75% RH for 3 months, then compare NMR shifts (e.g., δ 7.94 ppm for =CH groups) .
  • Mechanistic studies : Use 18O^{18}O-labeling to trace oxidative cleavage pathways .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.